2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)pyrazol-1-yl]-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-29-21-10-11-26(14-21)20-8-6-19(7-9-20)25-22(28)15-27-13-17(12-24-27)16-2-4-18(23)5-3-16/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJHWIZKQSBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)CN3C=C(C=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)acetamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its potential as an antifungal, antibacterial, and anticancer agent.
Synthesis and Structural Characterization
The synthesis of the compound typically involves the reaction of 4-fluorophenyl-substituted pyrazole with an appropriate acetamide derivative. For instance, a similar compound was synthesized through a condensation reaction involving various aromatic amines and pyrazole derivatives, yielding a high purity product characterized by techniques such as NMR and X-ray crystallography .
Table 1: Synthesis Overview
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Fluorophenyl pyrazole + Acetamide | Reflux in ethanol | 64% |
| 2 | Recrystallization from DMF | Cooling | High purity |
Biological Activity
Recent studies indicate that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has shown promising results in various assays:
Antifungal Activity
In vitro studies have demonstrated that related pyrazole compounds exhibit significant antifungal activity against strains such as Candida albicans and Cryptococcus neoformans. For example, compounds with similar structures have been noted for their ability to inhibit fungal growth effectively .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been explored. Compounds similar to the target compound have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than conventional antibiotics. For instance, a related compound exhibited an MIC value of 156.7 µM against Xanthomonas oryzae, outperforming other known antibacterial agents .
Anticancer Potential
Research has indicated that certain pyrazole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with various biological targets involved in cancer progression. In particular, its ability to modulate pathways associated with apoptosis and cell cycle regulation has been highlighted in several studies .
Case Studies
Case Study 1: Antifungal Efficacy
A study conducted by Sreenivasa et al. evaluated the antifungal activity of novel pyrazole derivatives against Candida species. The results showed that these compounds could inhibit fungal growth effectively at low concentrations, suggesting their potential use as antifungal agents in clinical settings .
Case Study 2: Antibacterial Mechanism
Another investigation focused on the mechanism of action of related compounds against Xanthomonas oryzae. Scanning electron microscopy revealed that these compounds caused significant disruption of bacterial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and distinguishing features:
Key Observations:
- Substituent Effects : The target compound’s 3-methoxypyrrolidinyl group likely enhances solubility compared to lipophilic substituents like the trifluoromethyl group in compound 28 .
- Molecular Weight : Analogs such as Example 83 (571.2 g/mol) exceed typical drug-like thresholds, whereas the target compound’s smaller size (inferred from similar structures) may improve bioavailability .
- Synthetic Accessibility : Compounds like 13d and 13f () exhibit moderate yields (28–34%), suggesting challenges in synthesizing complex acetamide-pyrazole derivatives .
Pharmacological Implications
While direct activity data for the target compound are lacking, structural parallels to known bioactive molecules provide insights:
- Pyrazole Core : Common in kinase inhibitors (e.g., JAK/STAT pathways) and ion channel modulators (e.g., TRPV1 antagonists like AMG628) .
- Fluorophenyl Group : Enhances metabolic stability and membrane permeability, as seen in compound 28 .
- Methoxy-Pyrrolidine: May reduce off-target interactions compared to bulkier substituents (e.g., chromenone in Example 83) .
Q & A
Basic: What are the recommended strategies for optimizing the multi-step synthesis of this compound?
Answer:
The synthesis of structurally similar pyrazole-acetamide derivatives typically involves condensation reactions, nucleophilic substitutions, and cyclization steps. Key strategies include:
- Stepwise Intermediate Purification: Use column chromatography or recrystallization after each step to isolate intermediates (e.g., fluorophenyl-pyrazole precursors) and minimize side reactions .
- Solvent Optimization: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency for heterocycle formation .
- Catalytic Systems: Employ palladium catalysts for Suzuki-Miyaura couplings when aryl halides are involved .
- Design of Experiments (DOE): Apply fractional factorial designs to screen variables (temperature, stoichiometry) and reduce trial-and-error approaches .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structure?
Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR and 2D techniques (COSY, HSQC) to resolve overlapping signals from fluorophenyl, pyrazole, and pyrrolidine moieties .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in mixed solvents (e.g., DCM/hexane) and analyze bond angles/planarity of the pyrazole ring .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula using electrospray ionization (ESI) in positive ion mode .
Advanced: How can researchers resolve contradictions between computational reaction predictions and experimental yields?
Answer:
- Feedback Loop Integration: Combine quantum chemical calculations (e.g., DFT for transition states) with experimental data to refine computational models. For example, ICReDD’s reaction path search methods reconcile discrepancies by iteratively updating activation energy barriers .
- Error Analysis: Quantify systematic errors (e.g., solvent effects omitted in simulations) using multivariate regression .
- Cross-Validation: Compare results with analogous compounds (e.g., 4-(4-fluorophenyl)-pyrazole derivatives) to identify outliers .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core Modifications: Synthesize analogs with variations in the pyrrolidine methoxy group or fluorophenyl position to assess electronic effects on bioactivity .
- Pharmacophore Mapping: Use docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
- In Vitro Assays: Pair SAR data with enzymatic inhibition assays (e.g., kinase profiling) to correlate structural changes with functional outcomes .
Basic: How should researchers assess purity and stability under experimental conditions?
Answer:
- HPLC-PDA Analysis: Use a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities >0.1% .
- Forced Degradation Studies: Expose the compound to heat, light, and acidic/basic conditions to identify degradation products .
- Dynamic Light Scattering (DLS): Monitor aggregation in aqueous buffers for solubility-limited assays .
Advanced: What approaches are used to determine reaction mechanisms for key synthetic steps?
Answer:
- Isotopic Labeling: Incorporate ²H or ¹⁸O into reactants to track proton transfers or oxygen-containing intermediates .
- Kinetic Isotope Effects (KIE): Compare reaction rates of isotopologs to distinguish between concerted and stepwise mechanisms .
- In Situ Monitoring: Use FT-IR or Raman spectroscopy to detect transient species (e.g., enol intermediates in cyclization) .
Advanced: How to address regiochemical challenges during pyrazole ring formation?
Answer:
- Directing Groups: Introduce temporary substituents (e.g., nitro groups) to steer cyclization toward the desired regioisomer .
- Computational Prediction: Calculate Fukui indices to identify nucleophilic/electrophilic sites on precursor hydrazines .
- Microwave-Assisted Synthesis: Enhance regioselectivity by rapidly achieving high temperatures, favoring kinetic products .
Basic: What analytical methods are recommended for detecting trace impurities?
Answer:
- LC-MS/MS: Detect low-abundance byproducts (e.g., de-fluorinated analogs) with MRM (multiple reaction monitoring) .
- NMR Relaxation Editing: Suppress dominant parent compound signals to amplify impurity peaks in ¹H NMR .
Advanced: Which computational methods predict solubility and formulation compatibility?
Answer:
- COSMO-RS Simulations: Estimate solubility parameters in organic/aqueous mixtures based on sigma profiles .
- Molecular Dynamics (MD): Simulate aggregation behavior in lipid bilayers or surfactants for nanoparticle formulations .
Advanced: How can synergistic experimental-computational approaches accelerate discovery?
Answer:
- Reaction Network Analysis: Use cheminformatics tools (e.g., RDKit) to map plausible pathways and prioritize synthetic routes .
- Machine Learning (ML): Train models on historical data (e.g., reaction yields, solvent polarity) to predict optimal conditions for novel analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
